molecular formula C14H8N2O4 B3448423 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B3448423
M. Wt: 268.22 g/mol
InChI Key: LJLCDPJPDAIBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as BDP, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains a pyrrole and pyridine ring system, along with a benzodioxole moiety. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.

Mechanism of Action

6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The mechanism of action of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has also been shown to have anti-inflammatory and antioxidant properties. Further studies are needed to understand the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its ease of synthesis and availability. 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is also relatively stable and can be stored for extended periods of time. However, one of the limitations of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be toxic at high concentrations, and care should be taken when handling this compound.

Future Directions

There are several future directions for the research on 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One area of interest is the development of new synthetic methods for the preparation of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its derivatives. Another area of interest is the investigation of the structure-activity relationship of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its analogs. Additionally, further studies are needed to understand the full extent of the biochemical and physiological effects of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Finally, the potential applications of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in materials science and nanotechnology should be explored further.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been investigated for its anticancer, antiviral, and antibacterial activities. In biochemistry, 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been used as a fluorescent probe for the detection of DNA and RNA. In materials science, 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been used as a building block for the synthesis of new materials with optical and electronic properties.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-9-2-1-5-15-12(9)14(18)16(13)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLCDPJPDAIBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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